molecular formula C18H13ClN2S B2706131 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline CAS No. 303149-29-3

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline

Cat. No. B2706131
CAS RN: 303149-29-3
M. Wt: 324.83
InChI Key: ILAXHDXLMGKCCK-UHFFFAOYSA-N
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Description

“2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline” is a chemical compound . Its IUPAC name is "2-[(4-chlorophenyl)methyl]-4-(prop-2-yn-1-ylsulfanyl)quinazoline" .

Scientific Research Applications

Synthesis Methods

Quinazoline derivatives, including compounds similar to "2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline," have been synthesized using various chemical reactions and methodologies. One approach involves the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. This method allows access to a variety of derivatives through thionation or chlorination followed by treatment with multifunctional nucleophiles (R. Al-Salahi, 2010). Another approach for synthesizing pyrimidine and quinazoline derivatives from N-vinyl and N-aryl amides has been reported, showcasing the chemical versatility of quinazoline compounds (M. Movassaghi & M. D. Hill, 2006).

Biological Activity

Quinazoline derivatives exhibit significant antimicrobial activity, as seen in studies evaluating novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi (R. Al-Salahi et al., 2013). The structural modification of quinazolines has also been explored for enhancing their antimicrobial, analgesic, and anti-inflammatory properties, indicating their potential in developing new therapeutic agents (B. Dash et al., 2017).

Safety and Hazards

A Safety Data Sheet exists for this compound , but the specific safety and hazard information couldn’t be found .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-prop-2-ynylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2S/c1-2-11-22-18-15-5-3-4-6-16(15)20-17(21-18)12-13-7-9-14(19)10-8-13/h1,3-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXHDXLMGKCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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